molecular formula C21H21N3O6 B2959754 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide CAS No. 906152-97-4

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2959754
CAS No.: 906152-97-4
M. Wt: 411.414
InChI Key: YEBZKHHSEXPVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a quinolin-3-yl group, a 2-methyl-3-nitrobenzamide group, and two methoxy groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available resources .

Scientific Research Applications

Psycho- and Neurotropic Profiling

Research on similar quinoline derivatives has focused on their psycho- and neurotropic properties, exploring their potential as psychoactive compounds. A study on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones demonstrated specific sedative effects and anti-amnesic activity in vivo, suggesting the interest in quinoline derivatives for further studies in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Antiviral Activities

The nitrosation of phenolic substrates, including quinoline derivatives, under mildly basic conditions has been studied for the selective preparation of compounds with moderate antiviral activities against HSV-1 and HSV-2. This research suggests that certain quinoline derivatives may have potential as antiviral agents, especially in the context of developing new treatments for viral infections (Ishikawa et al., 1996).

Antioxidant and Anti-inflammatory Properties

The synthesis and biological evaluation of quinoline derivatives, including their anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicate their antioxidant and anti-inflammatory potential. These properties are valuable for the development of new therapeutic agents aimed at treating diseases associated with oxidative stress and inflammation (Vlachou et al., 2023).

Synthetic Methodologies

Advancements in the synthesis of quinolin-2(1H)-ones and their derivatives, through eco-friendly and efficient methods, are crucial for pharmaceutical applications. These synthetic methodologies provide a foundation for the development of novel quinoline-based compounds with potential therapeutic benefits (Chen et al., 2017).

Corrosion Inhibition

Quinoline derivatives have also been studied for their potential as corrosion inhibitors, which could have applications beyond pharmaceuticals, in materials science and engineering. The relationship between molecular structure and inhibition efficiency highlights the versatility of quinoline compounds in various industrial applications (Zarrouk et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-12-14(5-4-6-16(12)24(27)28)21(26)22-10-9-13-11-15-17(29-2)7-8-18(30-3)19(15)23-20(13)25/h4-8,11H,9-10H2,1-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBZKHHSEXPVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.